molecular formula C11H6BrClO2 B2782259 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde CAS No. 874592-31-1

5-(4-Bromo-2-chlorophenyl)-2-furaldehyde

Cat. No.: B2782259
CAS No.: 874592-31-1
M. Wt: 285.52
InChI Key: CTUROMWIRNCANZ-UHFFFAOYSA-N
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Description

Significance of Furaldehyde Scaffolds in Organic Synthesis

Furaldehyde, commonly known as furfural (B47365), is a heterocyclic aldehyde that can be derived from the thermal dehydration of pentose (B10789219) monosaccharides found in biomass. nih.gov This bio-based origin makes it a key platform molecule in sustainable chemistry. nih.govnih.gov The importance of the furaldehyde scaffold stems from its dual reactivity: the aldehyde group and the furan (B31954) ring. nih.gov

The aldehyde functional group allows for a wide array of chemical transformations, including:

Acetalization

Aldol and Knoevenagel condensations

Oxidation to carboxylic acids

Reduction to alcohols

Reductive amination to form amines jmchemsci.comjmchemsci.com

Simultaneously, the furan ring, influenced by the electron-withdrawing nature of the carbonyl group, can undergo reactions such as alkylation, hydrogenation, nitration, and halogenation. jmchemsci.comjmchemsci.com This versatility makes furaldehyde derivatives, like 5-phenyl-2-furaldehyde (B76939), valuable starting materials for constructing polyfunctionalized heterocyclic compounds with potential pharmacological applications, including antimicrobial and antitumor activities. researchgate.net Their role as intermediates extends to the synthesis of pharmaceuticals, chemicals, and furan-based polymers. nih.gov

Overview of Halogenated Furan Building Blocks in Chemical Research

The introduction of halogen atoms onto the furan ring creates a class of compounds known as halogenated furan building blocks, which are pivotal intermediates in organic synthesis. guidechem.com Halogenation serves multiple purposes: it can activate the molecule for subsequent reactions, introduce or modify biological activity, and act as a bridging point for further molecular elaboration. google.com For instance, the presence of halogen substituents on a furan diene has been shown to increase the rate of Diels-Alder reactions. researchgate.net

5-Bromo-2-furaldehyde (B32451) is a prominent example of a halogenated furan derivative that is widely used as an intermediate in the development of pharmaceuticals and pesticides. guidechem.comgoogle.com The bromine atom is a highly reactive group, making it an excellent leaving group in cross-coupling reactions. google.com Furthermore, halogenated furanones have been synthesized and investigated as quorum sensing inhibitors, highlighting their potential in combating drug-resistant bacteria by inhibiting biofilm formation. nih.gov Diaryl furan compounds that include halogen groups are also important in the production of metal-complex dyes with enhanced light fastness. slideshare.net

Positioning of 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde within Advanced Chemical Synthesis and Derivatization Studies

This compound is a highly functionalized molecule positioned as an advanced building block for complex chemical synthesis. Its structure combines the reactive furaldehyde moiety with a di-halogenated phenyl ring, offering multiple sites for selective chemical modification.

Interactive Table: Chemical Properties of this compound

PropertyValue
CAS Number 874592-31-1
Molecular Formula C₁₁H₆BrClO₂
Molecular Weight 285.52 g/mol
Purity ≥95.0%
InChIKey CTUROMWIRNCANZ-UHFFFAOYSA-N

The strategic value of this compound lies in the differential reactivity of its functional groups:

The Aldehyde Group : This group serves as a primary site for forming carbon-carbon or carbon-nitrogen bonds through condensation reactions, allowing for the extension of the molecular framework. This is a common strategy used in the synthesis of various heterocyclic systems like isoxazoles and acrylonitriles from similar 5-phenyl-2-furaldehyde precursors. researchgate.netnih.gov

The Halogenated Phenyl Ring : The presence of two different halogens, bromine and chlorine, is particularly significant. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. This reactivity difference allows for selective, stepwise functionalization of the phenyl ring. A reaction can be performed at the bromine position first, leaving the chlorine atom intact for a subsequent, different coupling reaction. This potential for regioselective synthesis makes it a powerful tool for creating complex, unsymmetrically substituted biaryl or aryl-heterocyclic structures.

This compound is therefore not just an intermediate, but a sophisticated platform for derivatization, enabling the synthesis of complex target molecules with precise structural control, which is crucial in fields like medicinal chemistry and materials science.

Strategies for Furan Ring Functionalization and Arylation

Synthesis of Key Halogenated Furaldehyde Precursors

A crucial step in the synthesis of the target compound is the preparation of a key intermediate, 5-bromo-2-furaldehyde. This molecule serves as an essential building block, providing a reactive site for subsequent arylation reactions. The synthesis of this and other halogenated furaldehyde analogs requires careful control of reaction conditions to ensure the desired substitution pattern.

The introduction of a bromine atom at the 5-position of the 2-furfuraldehyde ring must be highly selective. Furfural is susceptible to electrophilic substitution, primarily at the C5 position, but side reactions and the formation of isomeric products are common challenges. researchgate.net Therefore, the choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Historically, molecular bromine (Br₂) has been a common reagent for the bromination of aromatic compounds. However, its use with sensitive substrates like 2-furfural can lead to poor regioselectivity and the formation of di-brominated byproducts. asianpubs.orgchemicalbook.com The high reactivity of bromine also presents handling and safety challenges. wordpress.com To improve selectivity, reactions are sometimes conducted in the presence of a Lewis acid like aluminum chloride (AlCl₃), though this can favor the formation of 4,5-dibromo-2-furfural. asianpubs.org

Another widely used conventional reagent is N-bromosuccinimide (NBS). NBS is a solid, making it easier and safer to handle than liquid bromine. wordpress.com However, the product distribution when using NBS can be highly dependent on the reaction temperature. For instance, at 80 °C, the ratio of 5-bromo to 4-bromo isomers is favorable (86:9), but at -15 °C, the undesired 4-bromo isomer becomes the major product (39:54). asianpubs.org

Table 1. Comparison of Conventional Bromination Reagents for 2-Furfuraldehyde.
Brominating AgentConditionsKey ObservationsReference
Br₂ / AlCl₃0 °CFavors the formation of the double brominated product, 4,5-dibromo-2-furfural. asianpubs.org
N-bromosuccinimide (NBS)80 °CGood regioselectivity for the 5-bromo isomer (86:9 ratio of 5-bromo to 4-bromo). asianpubs.org
N-bromosuccinimide (NBS)-15 °CPoor regioselectivity; the 4-bromo isomer is the major product (39:54 ratio). asianpubs.org

In recent years, green chemistry principles have driven the development of more environmentally friendly synthetic methods. acsgcipr.org For the bromination of 2-furfural, ionic liquids have emerged as a promising alternative to conventional solvents and reagents. chemicalbook.com One particularly effective method employs 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both the brominating agent and the reaction medium under solvent-free conditions. asianpubs.orgchemicalbook.com

This approach offers several advantages, including high selectivity, excellent reaction rates, and operational simplicity. chemicalbook.com The reaction of 2-furfural with [Bmim]Br₃ at 40 °C proceeds rapidly, typically completing within three hours and affording 5-bromo-2-furfural in high yield (up to 88%) with excellent regioselectivity for the 5-position. researchgate.netchemicalbook.com This method avoids the use of hazardous molecular bromine and volatile organic solvents, aligning with the goals of sustainable chemistry. google.com The use of ionic liquids can also be advantageous in the broader production of furfural from biomass. nih.gov

Table 2. Ionic Liquid-Mediated Bromination of 2-Furfuraldehyde.
Brominating Agent/MediumTemperatureTimeYield of 5-bromo-2-furfuralReference
1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃)40 °C3 h88% chemicalbook.com

The synthesis of various 5-(halophenyl)-2-furaldehyde analogs serves as a model for the final cross-coupling step. One established method is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, furfural. osi.lvresearchgate.net For example, substituted anilines can be diazotized and then reacted with 2-furaldehyde in the presence of a copper catalyst to yield the corresponding 5-aryl-2-furaldehydes. researchgate.net This method has been successfully used to synthesize analogs like 5-(4-chlorophenyl)-2-furaldehyde and 5-(4-bromophenyl)-2-furaldehyde. researchgate.net

Another powerful and widely used approach is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with various aryl organometallic reagents. nih.govacs.org Reactions such as the Suzuki-Miyaura coupling (using arylboronic acids) and Negishi coupling (using arylzinc halides) are highly efficient for this transformation. nih.govresearchgate.net These methods are tolerant of a wide range of functional groups and generally proceed under mild conditions, providing excellent yields of the desired 5-aryl-2-furaldehyde products. acs.org

Table 3. Examples of Synthesized 5-(Halophenyl)-2-furaldehyde Analogs.
CompoundSynthetic MethodPrecursorsReference
5-(4-chlorophenyl)-2-furaldehydeMeerwein Arylation4-chloroaniline, 2-furaldehyde researchgate.net
5-(4-bromophenyl)-2-furaldehydeMeerwein Arylation4-bromoaniline, 2-furaldehyde researchgate.net
5-(4-bromophenyl)-2-furaldehydeNegishi Coupling5-bromo-2-furaldehyde, 4-bromophenylzinc iodide acs.org
5-(4-fluorophenyl)-2-furaldehydeNegishi Coupling5-bromo-2-furaldehyde, 4-fluorophenylzinc iodide acs.org

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The key step in constructing the this compound molecule is the formation of the carbon-carbon bond between the furan ring and the di-substituted phenyl ring. Palladium-catalyzed cross-coupling reactions are the premier tool for this transformation. acs.org The general approach involves reacting an organometallic derivative of the furan (the nucleophilic component) with an aryl halide (the electrophilic component), or vice versa. acs.orgacs.org

Given the straightforward synthesis of 5-bromo-2-furaldehyde, it is most commonly used as the electrophilic coupling partner. It can be reacted with a variety of organometallic reagents derived from 1-bromo-4-iodo-2-chlorobenzene. Common cross-coupling reactions applicable to this synthesis include:

Negishi Coupling: This involves the reaction of 5-bromo-2-furaldehyde with an organozinc reagent, such as (4-bromo-2-chlorophenyl)zinc halide. This method is known for its mild reaction conditions and high functional group tolerance. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction pairs 5-bromo-2-furaldehyde with a boronic acid or ester, like (4-bromo-2-chlorophenyl)boronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

Stille Coupling: This involves an organotin reagent, such as (4-bromo-2-chlorophenyl)tributylstannane, coupling with 5-bromo-2-furaldehyde. researchgate.netacs.org

Direct C-H arylation has also emerged as an atom-economical alternative, where 2-furaldehyde is directly coupled with an aryl halide, avoiding the pre-functionalization of the furan ring. acs.orgresearchgate.net However, controlling regioselectivity can be a challenge. For the synthesis of a specific, highly substituted product like this compound, the reaction between a pre-halogenated furan and a functionalized aryl partner via traditional cross-coupling methods remains a more controlled and reliable strategy.

Table 4. Cross-Coupling Reactions for the Synthesis of 5-Aryl-2-furaldehydes.
Coupling ReactionFuran PrecursorAryl PrecursorCatalyst System (Example)Reference
Negishi5-bromo-2-furaldehydeArylzinc halidePd[P(Ph)₃]₄ acs.org
Suzuki-Miyaura5-bromo-2-furaldehydeArylboronic acidMembrane-installed microchannel device researchgate.net
Stille5-bromo-2-furaldehydeAryltributylstannanePd(PPh₃)₂Cl₂ researchgate.net
Heck2-furaldehydeAryl iodidePd(OAc)₂ acs.org
Direct C-H Arylation2-furaldehydeAryl bromidePdCl₂ / P(Cy)₃ acs.org

An in-depth analysis of the synthetic pathways leading to this compound reveals a reliance on modern catalytic chemistry. The methodologies employed underscore the importance of palladium-catalyzed reactions while also exploring alternative and multistep strategies to achieve this specific molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUROMWIRNCANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5 4 Bromo 2 Chlorophenyl 2 Furaldehyde

Transformations Involving the Furaldehyde Moiety

The aldehyde group is the primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and reductions. These reactions are fundamental for the derivatization of the molecule, enabling the synthesis of a wide range of more complex structures.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde in 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde is electrophilic and susceptible to attack by nucleophiles. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from analogous 5-aryl-2-furaldehydes. For instance, compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) readily react with nucleophiles such as hydroxylamine (B1172632) hydrochloride. nih.gov This reaction typically proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield an oxime derivative.

Similarly, reactions with other nitrogen-based nucleophiles, such as hydrazine (B178648) derivatives, are expected to occur, leading to the formation of hydrazones. These intermediates can subsequently undergo cyclization reactions to form various heterocyclic systems. For example, the reaction of a similar compound, 1-(5-(4-chlorophenyl)furan-2-yl)ethan-1-one, with hydrazine hydrate (B1144303) leads to the formation of a dihydropyrazole derivative, showcasing the utility of the carbonyl group as a handle for constructing new rings. nih.gov

Condensation Reactions Leading to Schiff Bases and Imine Derivatives

Condensation reactions represent a major pathway for the derivatization of this compound. The reaction of the aldehyde with primary amines leads to the formation of Schiff bases, or imines, which are compounds containing a carbon-nitrogen double bond. science.govusu.ac.id These reactions are typically acid- or base-catalyzed and involve the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. usu.ac.id

A wide variety of amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. For example, the condensation of furfural (B47365) with 4-Bromo-2-methylaniline has been reported to synthesize a new Schiff base derivative, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. chemmethod.com

Furthermore, the aldehyde group can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. Based on studies with the analogous 5-phenyl-2-furaldehyde (B76939), reactions with reagents like methyl cyanoacetate (B8463686) or ethyl cyanoacetate, typically in the presence of a base like sodium ethoxide, yield acrylate (B77674) derivatives. researchgate.net These reactions are crucial for extending the carbon chain and introducing new functional groups.

Table 1: Examples of Condensation Reactions with 5-Aryl-2-furaldehyde Analogs This table is based on data from analogous compounds and represents expected reactivity.

ReactantReagentProduct TypeReference
5-Phenyl-2-furaldehydeMethyl cyanoacetateMethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate researchgate.net
5-Phenyl-2-furaldehydePhenyl sulfonyl acetonitrile1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene researchgate.net
5-Phenyl-2-furaldehyde3,4-Dichlorophenylacetonitrile(Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl) acrylonitrile researchgate.net
Furfural4-Bromo-2-methylanilineN-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine chemmethod.com

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding [5-(4-Bromo-2-chlorophenyl)furan-2-yl]methanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

This reduction is often a strategic step in multi-step syntheses. Reducing the electron-withdrawing aldehyde to a more electron-donating hydroxymethyl group can significantly alter the electronic properties of the furan (B31954) ring, making it more reactive in subsequent reactions, such as cycloadditions. mdpi.com For example, the reduction of 5-(hydroxymethyl)furfural (HMF) is a key step in producing 2,5-bis(hydroxymethyl)furan (BHMF), a more effective diene for Diels-Alder reactions. nih.gov

Reactivity of the Furan Heterocyclic Ring

The furan ring, while aromatic, possesses significant diene character, allowing it to participate in cycloaddition reactions. quora.com Its reactivity is, however, strongly influenced by the substituents attached to it.

Investigation of Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives are known to act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form oxabicycloheptane derivatives. quora.comnumberanalytics.com However, the aromatic character of furan makes it less reactive than non-aromatic dienes like cyclopentadiene, and the reaction is often reversible. rsc.org

The reactivity of the furan ring in this compound is significantly diminished by the presence of the electron-withdrawing aldehyde and the deactivating 4-bromo-2-chlorophenyl group. mdpi.comrsc.org Direct Diels-Alder reactions with common dienophiles are therefore expected to be thermodynamically unfavorable. nih.gov

To facilitate cycloaddition, several strategies can be employed:

Modification of Substituents: As mentioned, reducing the aldehyde to a hydroxymethyl group increases the electron density of the furan ring, making it a more reactive diene. mdpi.com

Use of Lewis Acids: Catalysis by Lewis acids can accelerate the reaction. numberanalytics.com

High-Pressure Conditions: Applying high pressure can also favor the formation of the cycloadduct.

Aqueous Media: It has been shown that for electron-poor furfurals, using water as a solvent can provide a thermodynamic driving force for the reaction, enabling direct Diels-Alder couplings that are otherwise unfavorable. tudelft.nlrsc.org

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives

Furan DieneDienophileConditionsProduct TypeReference
FuranMaleic anhydride-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride rsc.org
2,5-Bis(hydroxymethyl)furan (BHMF)N-PhenylmaleimideOptimal conditionsN-Phenyl-1,4-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide nih.gov
FurfuralMaleimideAqueous medium7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative (hydrated) tudelft.nl

Functionalization of the Furan Scaffold

Beyond cycloaddition, the functionalization of the furan ring itself is a key aspect of its chemistry. The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. researchgate.net These methods typically start with a pre-functionalized furan, like 5-bromo-2-furaldehyde (B32451), and couple it with an appropriate arylboronic acid or organostannane reagent. nih.gov

Further substitution on the furan ring via electrophilic aromatic substitution is challenging due to the deactivating effect of the existing substituents and the potential for multiple reaction sites. However, directed ortho-metalation strategies could potentially be employed to introduce substituents at the C3 or C4 positions of the furan ring, although this would require careful selection of directing groups and reaction conditions.

Reactivity of Halogen Substituents on the Phenyl Ring

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the phenyl ring of this compound exhibit distinct chemical behaviors, particularly in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (NAS). This differential reactivity enables regioselective functionalization, where one halogen can be selectively targeted while the other remains intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of di-halogenated aromatic compounds, the selectivity of these reactions is governed by the relative rates of oxidative addition of the C-X (X = halogen) bond to the palladium(0) catalyst. The established reactivity trend for halogens in these reactions is I > Br > OTf > Cl. wikipedia.org Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 4-position of the phenyl ring.

This selective reactivity has been demonstrated in studies on analogous compounds. For instance, the Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate with various arylboronic acids proceeded selectively at the bromo-substituted position, leaving the chloro substituent untouched. nih.gov This principle can be extended to this compound to synthesize a variety of advanced molecular scaffolds through reactions such as Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the bromine atom, yielding a 5-(4-aryl-2-chlorophenyl)-2-furaldehyde derivative. The remaining chlorine atom can then be used for further functionalization.

Sonogashira Coupling: The selective reaction of the C-Br bond with a terminal alkyne under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) would lead to the synthesis of 5-(2-chloro-4-(alkynyl)phenyl)-2-furaldehyde. libretexts.orgorganic-chemistry.org This introduces an alkyne moiety, which is a versatile functional group for further transformations.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This would yield a 5-(2-chloro-4-vinylphenyl)-2-furaldehyde derivative, introducing a vinyl group that can participate in various subsequent reactions, including polymerization and further cross-coupling. wikipedia.org

The selective nature of these cross-coupling reactions is a key advantage, allowing for a modular approach to the synthesis of complex molecules with well-defined substitution patterns. The table below summarizes the expected products from these selective cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerExpected Product Structure
Suzuki CouplingArylboronic Acid5-(4-Aryl-2-chlorophenyl)-2-furaldehyde
Sonogashira CouplingTerminal Alkyne5-(2-Chloro-4-(alkynyl)phenyl)-2-furaldehyde
Heck ReactionAlkene5-(2-Chloro-4-(alkenyl)phenyl)-2-furaldehyde

Nucleophilic aromatic substitution (NAS) is another important reaction pathway for the functionalization of aryl halides. Unlike cross-coupling reactions, NAS is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The furaldehyde moiety at the 5-position of the phenyl ring in this compound acts as a moderate electron-withdrawing group, thereby activating the phenyl ring towards nucleophilic attack.

The mechanism of NAS typically proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. scribd.comwikipedia.org The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. scribd.com

The reactivity of halogens as leaving groups in NAS reactions generally follows the order F > Cl > Br > I. scribd.com This trend is opposite to that observed in palladium-catalyzed cross-coupling reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. Consequently, under suitable NAS conditions, the C-Cl bond in this compound is expected to be more reactive than the C-Br bond.

This differential reactivity would allow for the selective replacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, while preserving the bromine atom for subsequent cross-coupling reactions. For this to occur, the reaction conditions must be carefully controlled to favor the NAS pathway over other potential side reactions. The presence of the electron-withdrawing furaldehyde group is crucial for activating the ring sufficiently for this selective substitution to take place. libretexts.org

The table below outlines potential nucleophilic aromatic substitution reactions and their expected products.

NucleophileReagent ExampleExpected Product Structure
AlkoxideSodium Methoxide (NaOMe)5-(4-Bromo-2-methoxyphenyl)-2-furaldehyde
ThiolateSodium Thiophenoxide (NaSPh)5-(4-Bromo-2-(phenylthio)phenyl)-2-furaldehyde
AmineAmmonia (NH₃)5-(2-Amino-4-bromophenyl)-2-furaldehyde

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Bromo 2 Chlorophenyl 2 Furaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationmoldb.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde, both ¹H and ¹³C NMR would provide definitive structural information.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around 9.6 ppm. The protons on the furan (B31954) ring would present as two doublets, a result of their coupling to each other. The protons on the substituted phenyl ring would exhibit a more complex splitting pattern in the aromatic region (approximately 7.3-7.8 ppm) due to their specific arrangement and coupling.

The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde carbonyl group would be readily identifiable by its characteristic shift, often exceeding 175 ppm. The carbons of the furan and phenyl rings would appear in the aromatic region (typically 110-160 ppm). For instance, in a related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, signals for C-2 and C-6 carbons were observed at 70.0 and 60.5 ppm, while ipso carbons of the phenyl rings appeared at 142.7 and 139.3 ppm. nih.gov The specific chemical shifts for this compound would be influenced by the electronic effects of the bromo and chloro substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.6 (singlet)>175
Furan Ring ProtonsDoublets110-160
Phenyl Ring ProtonsMultiplets (7.3-7.8)110-160

Note: Data is predicted based on general principles and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govnist.govmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group. Due to conjugation with the furan ring, this peak is expected in the region of 1670-1700 cm⁻¹.

Other significant absorptions would include those for the C=C stretching vibrations of the aromatic phenyl and furan rings, typically found in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furan ether linkage would also produce a characteristic band. Vibrations corresponding to the C-Br and C-Cl bonds would be observed in the fingerprint region of the spectrum, generally below 800 cm⁻¹. In studies of related furaldehyde compounds, the absence of a C=O stretching vibration and the appearance of stronger C-H bonds were used to confirm reaction completion. mdpi.com

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1670 - 1700
Aromatic (C=C)Stretch1450 - 1600
Furan (C-O-C)Stretch1000 - 1300
Aryl Halide (C-Cl)Stretch< 800
Aryl Halide (C-Br)Stretch< 700

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysismoldb.comnih.govnist.gov

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of its molecular weight and elucidation of its structure. The molecular formula for this compound is C₁₁H₆BrClO₂, with a calculated molecular weight of approximately 285.52 g/mol . moldb.com

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) would create a characteristic cluster of peaks at M, M+2, and M+4, with specific relative intensities. Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the halogen atoms (Br or Cl), or the cleavage of the bond between the phenyl and furan rings. Data from the NIST Mass Spectrometry Data Center for the related compound 5-Bromo-2-furaldehyde (B32451) confirms its molecular weight and provides fragmentation data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysismdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The structure of this compound features an extended system of conjugation across the phenyl ring, the furan ring, and the aldehyde group.

This extended conjugation is expected to result in one or more strong absorption bands in the UV region. For comparison, studies on 2-furaldehyde show absorption maxima at 215 nm and 279 nm. mdpi.com The reaction of furfural (B47365) with DNPH under basic conditions leads to a significant color change and a new absorption peak at 465 nm. nih.gov The specific λmax (wavelength of maximum absorbance) for this compound would be influenced by the electronic effects of the halogen substituents on the phenyl ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determinationnih.govmkuniversity.ac.innih.gov

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.innih.gov It provides accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it packs within a crystal lattice. mkuniversity.ac.in

For a compound like this compound, an X-ray diffraction study would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This technique is crucial for understanding the molecule's solid-state architecture. mkuniversity.ac.in

Conformational Analysis and Tautomerism Studiesmkuniversity.ac.inbath.ac.uk

A key structural feature of interest is the relative orientation of the phenyl and furan rings. The dihedral angle between the planes of these two rings is a critical conformational parameter. Due to potential steric hindrance between the ortho-chloro substituent on the phenyl ring and the adjacent furan ring, it is highly probable that the molecule adopts a non-planar (twisted) conformation in the solid state. Similar studies on substituted diphenyl compounds have shown that the rings are often twisted relative to each other by angles of around 35°. bath.ac.uk Tautomerism is not expected to be a significant feature for this aldehyde.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)nih.govmdpi.comnajah.edu

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal structure. mdpi.comnajah.edu This method maps properties onto a surface defined by the molecule's electron density, allowing for a detailed analysis of close contacts between neighboring molecules.

For this compound, the crystal packing would likely be stabilized by a combination of weak intermolecular forces. These could include weak C-H···O hydrogen bonds involving the aldehyde oxygen atom, π-π stacking interactions between aromatic rings, and halogen bonds (C-Br···O or C-Cl···O).

Hirshfeld analysis generates 2D "fingerprint plots," which summarize the intermolecular contacts. The analysis reveals the percentage contribution of different types of contacts. For many organic molecules, H···H contacts, representing van der Waals forces, make up the largest contribution to the Hirshfeld surface. najah.edu Other significant interactions, such as O···H/H···O, C···H/H···C, and contacts involving the halogen atoms (H···Br, H···Cl), would be quantified to provide a complete picture of the crystal's supramolecular architecture. mdpi.comnajah.edu

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

No theoretical predictions for the NMR, IR, or UV-Vis spectra of 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde could be located in scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

The conformational flexibility of this compound primarily arises from two key rotational degrees of freedom:

Rotation around the C2-C(aldehyde) bond, dictating the orientation of the aldehyde group relative to the furan (B31954) ring.

Rotation around the C5-C1' bond, which governs the dihedral angle between the furan and the phenyl rings.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) calculations, on analogous molecules provide a foundational understanding of these rotational dynamics.

Conformational Preferences of the Furaldehyde Moiety

Studies on 2-formylfuran (furfural) have established that the molecule predominantly exists in two planar conformations: cis (syn) and trans (anti), referring to the orientation of the aldehyde group's carbonyl bond relative to the furan ring's oxygen atom. Computational studies using DFT have shown that the trans conformer is generally more stable than the cis conformer. researchgate.net The energy barrier for the cis-trans rotational isomerization in 2-formylfuran has been calculated to be approximately 11.19 kcal/mol. researchgate.net This preference for the trans conformation is attributed to a lower degree of steric hindrance and favorable electronic interactions. It is therefore highly probable that the furaldehyde portion of this compound also favors a trans-like orientation of the aldehyde group.

Phenyl-Furan Torsional Dynamics

The rotation around the bond connecting the furan and phenyl rings is analogous to the torsional dynamics observed in substituted biphenyls. nih.govresearchgate.net The planarity of this linkage is influenced by a balance between two opposing factors:

Conjugation: Electronic delocalization between the π-systems of the furan and phenyl rings favors a coplanar arrangement, as this maximizes orbital overlap.

Steric Hindrance: Repulsive interactions between the ortho-substituent on the phenyl ring (the chlorine atom at position 2) and the hydrogen atom at the C4 position of the furan ring disfavor a planar conformation.

In the case of this compound, the presence of the chlorine atom at the ortho position of the phenyl ring introduces significant steric strain. This steric clash likely forces the two rings to adopt a non-planar (twisted) conformation in the molecule's lowest energy state. The equilibrium dihedral angle would represent a compromise, minimizing steric repulsion while retaining some degree of electronic conjugation.

Molecular dynamics simulations on such a system would reveal the potential energy surface associated with this rotation. This surface would likely feature energy minima corresponding to the twisted conformers and energy barriers at the planar and perpendicular arrangements. The height of these rotational barriers is a critical determinant of the molecule's conformational stability at a given temperature. Studies on substituted biphenyls have shown that such torsional barriers can range from a few kcal/mol to over 40 kcal/mol, depending on the nature and size of the substituents. nih.gov

Hypothetical Conformational Energy Landscape

Based on analogous systems, a hypothetical energy landscape for the principal conformers of this compound can be constructed. The following table summarizes the likely low-energy conformations and the estimated energy barriers based on computational studies of similar molecules.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global MinimumTwisted phenyl-furan, trans-aldehyde0.0~30-60° (C4-C5-C1'-C2'), ~180° (O1-C2-C(ald)-O(ald))
Local MinimumTwisted phenyl-furan, cis-aldehyde~1.0 - 2.0~30-60° (C4-C5-C1'-C2'), ~0° (O1-C2-C(ald)-O(ald))
Transition State 1Planar phenyl-furan, trans-aldehyde> 5.00° (C4-C5-C1'-C2'), ~180° (O1-C2-C(ald)-O(ald))
Transition State 2Perpendicular phenyl-furan, trans-aldehydeVariable90° (C4-C5-C1'-C2'), ~180° (O1-C2-C(ald)-O(ald))

Note: The data in this table is illustrative and based on analogies with computational studies of 2-formylfuran and substituted biphenyls. researchgate.netnih.gov Specific values for this compound would require dedicated molecular dynamics simulations.

A full molecular dynamics simulation would provide a more detailed picture, mapping the entire conformational space and identifying all significant local minima and the pathways for interconversion between them. Such simulations would also elucidate the influence of solvent on the conformational preferences and stability, as different environments can alter the energy landscape. nih.gov

Applications of 5 4 Bromo 2 Chlorophenyl 2 Furaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Strategic Intermediate in Complex Organic Molecule Construction

The intrinsic reactivity of its functional groups makes 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde a valuable strategic intermediate. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the furan (B31954) ring and the bromo-chlorophenyl moiety can be further modified, allowing for the systematic construction of intricate organic molecules.

Synthesis of Polyfunctionalized Heterocyclic Compounds

A significant application of this compound is its use in multicomponent reactions to build complex heterocyclic structures. One of the most notable examples is the Biginelli reaction, a one-pot cyclocondensation that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgosi.lvbohrium.com When 5-aryl-2-furaldehydes, such as this compound, are used in this reaction, they yield highly substituted 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. osi.lvnih.govresearchgate.net These products are considered polyfunctionalized as they contain multiple functional groups and stereocenters within a single heterocyclic core.

The general scheme for this reaction involves the acid-catalyzed condensation of the aldehyde with urea, followed by the addition of the β-ketoester and subsequent cyclization and dehydration to form the dihydropyrimidinone ring. wikipedia.org The resulting molecules, which incorporate the 5-(4-bromo-2-chlorophenyl)furyl substituent, are of significant interest in medicinal chemistry due to the diverse biological activities associated with the dihydropyrimidinone scaffold. wikipedia.orgnih.govnih.gov

Table 1: Biginelli Reaction Components for Heterocycle Synthesis

Reactant 1 Reactant 2 Reactant 3 Product Class
This compound Ethyl Acetoacetate Urea 4-(5-Aryl-2-furyl)-3,4-dihydropyrimidin-2(1H)-one

Precursor for Diverse Organic Building Blocks

Beyond its direct use in multicomponent reactions, this compound serves as a precursor to other valuable organic building blocks. The aldehyde functionality is readily transformed through classic organic reactions, diversifying the range of available synthons.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. sigmaaldrich.comresearchgate.netnih.gov This transformation converts the aldehyde into a new carbon-carbon double bond, yielding electron-deficient alkenes that are versatile intermediates for further synthesis, including the construction of other heterocyclic systems. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with high stereochemical control. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent) replaces the carbonyl oxygen with a carbon-based substituent, offering a direct route to vinyl-furan derivatives. libretexts.orgsciepub.com These derivatives are important precursors for polymerization and other carbon-carbon bond-forming reactions.

Formation of Hydrazones: The aldehyde can react with hydrazides, such as arylsulfonylhydrazides, to form arylsulfonylhydrazones. researchgate.net These derivatives are not merely protecting groups but are reactive intermediates themselves, capable of undergoing reactions like the Bamford-Stevens reaction to generate carbenes or participate in other transformations to yield diverse products like alkoxymethyl-furans. researchgate.net

Contribution to the Development of Functional Materials and Specialized Polymers

The conjugated system formed by the furan and phenyl rings, along with its reactive aldehyde group, positions this compound as a promising candidate for the development of advanced materials.

Utilization as a Monomer in Polymer Chemistry for Tailored Properties

Furan-based polymers are an important class of materials derived from renewable resources. acs.orgrsc.org The aldehyde and furan ring of this compound offer potential pathways for polymerization. While direct polymerization of this specific monomer is not widely documented, related furan-containing molecules are used in various polymerization techniques.

For instance, furan-based monomers can undergo catalyst-transfer polycondensation to create regioregular polymers. acs.org Additionally, furan moieties are incorporated into polyesters and polyamides through polycondensation reactions, often starting from furan dicarboxylic acids or their derivatives. rsc.orgresearchgate.netrsc.org The aldehyde group of this compound could potentially be converted to a carboxylic acid or other functional group to facilitate its use in such polycondensation processes. The presence of the bulky and halogenated phenyl substituent would be expected to significantly influence the final properties of the polymer, such as its thermal stability, solubility, and morphology. acs.org

Design and Synthesis of New Materials with Specific Electronic or Optical Properties

Organic second-order nonlinear optical (NLO) materials have applications in technologies like optical modulation and frequency doubling. researchgate.net Theoretical studies suggest that incorporating thermally stable five-membered heterocycles, like furan, into push-pull chromophores can enhance the first-order molecular hyperpolarizability (β), a key measure of NLO activity. researchgate.net This enhancement is attributed to the efficient electronic conjugation through the furan ring. researchgate.net

The structure of this compound fits the general framework of molecules explored for NLO properties. It contains a heteroaromatic ring that can act as a π-conjugation bridge. researchgate.net By reacting the aldehyde group with a strong electron-donating group (an amine, for example) through a condensation reaction, a classic Donor-π-Acceptor (D-π-A) chromophore could be synthesized. The halogenated phenyl ring would act as an electron-accepting moiety, and the furan ring would serve as the conjugated bridge. The specific halogen substitution pattern (bromo and chloro) could be used to fine-tune the electronic properties and potentially enhance the NLO response of the resulting material. nih.gov

Green Chemistry Applications and Sustainable Synthesis Methodologies

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in organic synthesis. Research into reactions involving 5-aryl-2-furaldehydes has explored more sustainable methods.

For example, the Biginelli reaction, used to create dihydropyrimidinones from 5-substituted-2-furaldehydes, has been successfully carried out using gluconic acid aqueous solution as an efficient, renewable, non-toxic, and recyclable organocatalyst. nih.gov This approach avoids the use of harsh acids and volatile organic solvents, aligning with green chemistry principles. Similarly, Knoevenagel condensations can be performed under solvent-free conditions or in water, significantly reducing the environmental impact of the synthesis. researchgate.net The catalytic conversion of furan-based platform chemicals, which can be derived from biomass, into value-added derivatives is a central theme in the development of sustainable chemical processes. nih.govrsc.org Applying these green methodologies to the synthesis and transformations of this compound contributes to the development of more sustainable chemical manufacturing.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Highly Efficient Synthetic Pathways

The synthesis of 5-aryl-2-furaldehydes has traditionally been achieved through established methods like palladium-catalyzed cross-coupling reactions. thieme-connect.comnih.govorganic-chemistry.org Future research is anticipated to focus on the development of more sustainable and efficient synthetic protocols.

One promising avenue is the refinement of catalytic systems. While palladium catalysis is effective, research into more abundant and less expensive transition metals like copper or nickel could lead to more cost-effective and environmentally friendly syntheses. organic-chemistry.org Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. frontiersin.org The exploration of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can also enhance efficiency by reducing waste and saving time. thieme-connect.com

Another area of interest is the use of organozinc reagents. Facile synthetic routes for a variety of 5-substituted 2-furaldehydes have been developed using Pd-catalyzed cross-coupling reactions of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde (B32451). nih.gov These reactions are noted for proceeding under mild conditions. nih.gov

The table below summarizes potential synthetic strategies for 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde, drawing parallels from established methods for related compounds.

Synthetic Strategy Key Features Potential Advantages
Palladium-Catalyzed Suzuki CouplingEmploys a palladium catalyst to couple an organoboron compound with an organic halide.High yields and good functional group tolerance. thieme-connect.com
Palladium-Catalyzed Heck ReactionCouples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.Can be highly regioselective for the arylation of 2-furaldehyde. acs.org
Organozinc Cross-CouplingUtilizes an organozinc reagent to couple with an organic halide, often catalyzed by palladium.Can be performed under mild reaction conditions. nih.gov
Direct C-H ArylationInvolves the direct coupling of a C-H bond with an aryl halide, catalyzed by a transition metal.More atom-economical as it avoids the pre-functionalization of one of the coupling partners. organic-chemistry.org

Computational Design and Virtual Screening for New Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. researchgate.net In the context of this compound, computational design and virtual screening can be employed to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts. nih.gov

Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net This knowledge can be leveraged to design derivatives with tailored electronic properties, for instance, by introducing electron-donating or electron-withdrawing groups at specific positions on the furan (B31954) or phenyl rings. Such modifications can influence the reactivity of the aldehyde group or the susceptibility of the aromatic rings to further functionalization.

Virtual screening techniques can be used to explore the potential biological activities of a library of virtual derivatives of this compound. sci-hub.seresearchgate.net By docking these virtual compounds into the active sites of specific enzymes or receptors, it is possible to identify promising candidates for further investigation as potential therapeutic agents. sci-hub.se This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.gov

Computational Technique Application Potential Outcome
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity.Prediction of reaction pathways and design of derivatives with specific electronic properties.
Molecular DockingPrediction of binding affinity to biological targets.Identification of potential drug candidates from a virtual library of derivatives.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity.Development of predictive models for the biological activity of new derivatives.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early-stage assessment of the drug-likeness of virtual compounds. nih.gov

Innovative Applications in Catalysis and Advanced Materials Research

The unique structural features of this compound make it an attractive scaffold for the development of novel catalysts and advanced materials.

In the realm of catalysis, derivatives of this compound could serve as ligands for transition metal complexes. The furan oxygen and the aldehyde carbonyl group can act as coordination sites, and the electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring. Such tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. numberanalytics.com

The furan moiety is also a valuable building block for the synthesis of polymers and advanced materials. wikipedia.orgresearchgate.net Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.org Derivatives of this compound could be incorporated into polymer backbones to impart specific properties, such as flame retardancy, thermal stability, or unique optoelectronic characteristics. researchgate.netntu.edu.sg The presence of the halogen atoms could also serve as handles for further post-polymerization modification.

Application Area Potential Role of this compound Derivatives Example of Potential Material/Catalyst
Homogeneous CatalysisAs ligands for transition metal catalysts.Chiral ligands for asymmetric catalysis.
Heterogeneous CatalysisAs precursors for porous organic polymers for catalytic applications.Metal-organic frameworks (MOFs) with catalytic activity.
Polymer ChemistryAs monomers for the synthesis of specialty polymers.Flame-retardant polyesters or polyamides. researchgate.net
Materials ScienceAs building blocks for organic electronic materials.Organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ntu.edu.sg

Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Theoretical Chemistry

The future advancement of the chemistry of this compound and its derivatives will likely be driven by interdisciplinary research that integrates organic synthesis, materials science, and theoretical chemistry. huchemlab.com

The synergy between synthetic organic chemists and materials scientists will be crucial for the rational design and synthesis of new materials with desired properties. For instance, the synthesis of novel furan-based polymers with specific thermal or mechanical properties will require a close collaboration between these two fields. researchgate.net

Theoretical chemists, through computational modeling, can provide valuable insights into the structure-property relationships of new materials, thereby guiding the synthetic efforts of organic chemists. researchgate.net This collaborative approach can accelerate the discovery of new materials with tailored functionalities.

An integrated research approach is envisioned to be a powerful engine for innovation in this field.

Discipline Contribution Example of Interdisciplinary Collaboration
Organic ChemistryDesign and synthesis of novel derivatives and polymers.Synthesis of a series of furan-based monomers with varying substituents.
Materials ScienceCharacterization of the physical and chemical properties of new materials.Investigation of the thermal, mechanical, and electronic properties of the synthesized furan-based polymers.
Theoretical ChemistryComputational modeling of molecular and material properties.Prediction of the properties of the furan-based polymers to guide the selection of the most promising candidates for synthesis and characterization.

Q & A

Basic Questions

Q. What established synthetic routes exist for 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde, and how can reaction conditions be optimized?

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling using 5-bromo-2-furaldehyde and 4-bromo-2-chlorophenylboronic acid. A reported method for a structurally similar compound (5-(4-chlorophenyl)-2-furaldehyde) achieved a 63% yield using Pd catalysts and silica gel chromatography for purification . Optimization may involve adjusting catalyst loading, solvent systems (e.g., THF/H₂O), and temperature. Pre-purification of boronic acid derivatives (e.g., >97% purity) is critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR confirms the aromatic and aldehyde protons, while FT-IR identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M]+) and fragmentation patterns. For analogs like 5-(hydroxymethyl)-2-furaldehyde, IR bands at 3380 cm⁻¹ (hydroxyl) and 1670 cm⁻¹ (aldehyde) were diagnostic . Elemental analysis validates purity (>95%) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Reverse-phase HPLC with UV detection (λ ~280 nm for furan derivatives) or GC-MS (for volatile derivatives) are preferred. For semivolatile furans like 5-(hydroxymethyl)-2-furaldehyde, LC-MS/MS with MRM transitions improves sensitivity in biological matrices . Calibration curves using certified standards (e.g., >97% purity) ensure accuracy .

Q. What storage conditions are recommended for this compound?

  • Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Similar bromo-chlorophenyl derivatives degrade at room temperature, necessitating cold storage and desiccation .

Advanced Research Questions

Q. How do structural modifications in the phenyl ring influence the biological activity of analogs?

  • Substituent position and electronegativity significantly alter activity. For example:

  • Nitro groups (e.g., 5-(3-nitrophenyl)-2-furaldehyde) enhance antimicrobial activity via electron-withdrawing effects, increasing DNA intercalation .
  • Methyl groups reduce steric hindrance, improving binding to enzymes like topoisomerases .
    Comparative studies using molecular docking and in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) can quantify these effects .

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated furfural derivatives?

  • Contradictions often arise from substituent positional isomers (e.g., para- vs. meta-chlorophenyl). Systematic SAR studies using isosteric replacements (e.g., Br → Cl) and meta-analysis of IC₅₀ values across cell lines clarify trends. For instance, 5-(4-chlorophenyl)-2-furaldehyde shows higher cytotoxicity than meta-substituted analogs due to improved lipophilicity .

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the aldehyde group’s electrophilicity in 5-(hydroxymethyl)-2-furaldehyde directs nucleophilic attack at the C5 position, validated by experimental yields . MD simulations further assess solvent effects on reaction pathways .

Q. What challenges arise in designing in vitro assays for evaluating anticancer potential?

  • Key challenges include:

  • Solubility : Use DMSO carriers (<0.1% v/v) to avoid cytotoxicity artifacts.
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Off-target effects : Pair RNA-seq with kinase profiling to identify specific targets. For analogs like 5-(3-nitrophenyl)-2-furaldehyde, IC₅₀ values in leukemia cells (e.g., K562) correlate with Bcr-Abl inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.